5-Chloro-6-(methylthio)nicotinic acid

Description

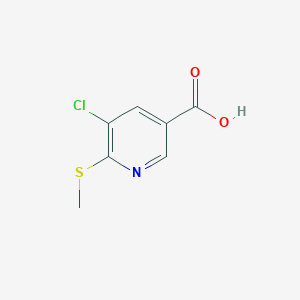

5-Chloro-6-(methylthio)nicotinic acid is a nicotinic acid derivative with a pyridine core substituted at positions 5 and 6 by chlorine and a methylthio (-SCH₃) group, respectively. The methylthio group introduces sulfur-based electronic and steric effects, while the chlorine atom at position 5 modulates the compound's reactivity. This compound is listed in specialty chemical catalogs (e.g., CymitQuimica) but is currently marked as discontinued .

Properties

Molecular Formula |

C7H6ClNO2S |

|---|---|

Molecular Weight |

203.65 g/mol |

IUPAC Name |

5-chloro-6-methylsulfanylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H6ClNO2S/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11) |

InChI Key |

OUJCEVZWCQMIPU-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=C(C=N1)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(methylthio)nicotinic acid typically involves the chlorination of 6-(methylthio)nicotinic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5-position . The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(methylthio)nicotinic acid undergoes various chemical reactions, including:

Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Amino or thiol derivatives

Scientific Research Applications

5-Chloro-6-(methylthio)nicotinic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Chloro-6-(methylthio)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methylthio groups contribute to its binding affinity and specificity . The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues . These interactions can trigger downstream signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Electronic Effects :

- The methylthio group (-SCH₃) in this compound donates electrons via sulfur’s lone pairs, activating the pyridine ring toward electrophilic substitution. In contrast, the methoxy group (-OCH₃) in 5-Chloro-6-methoxynicotinic acid donates electrons through resonance, stabilizing the ring but increasing polarity .

- The methylsulfonyl group (-SO₂CH₃) in 5-Chloro-6-(methylsulfonyl)nicotinic acid is strongly electron-withdrawing, deactivating the ring and increasing acidity compared to the methylthio analog .

Lipophilicity :

Bioactivity Considerations :

- Piperazine-substituted analogs (e.g., 5-Chloro-6-(piperazin-1-yl)nicotinic acid) are often explored in drug discovery due to their basicity and ability to form salts, improving pharmacokinetic profiles .

- Chlorine at position 5 is a common feature in bioactive nicotinic acid derivatives, likely contributing to target binding via halogen bonding .

Biological Activity

5-Chloro-6-(methylthio)nicotinic acid is an organic compound with significant biological activities, making it a candidate for various pharmaceutical applications. This article delves into its biological activity, synthesis methods, and potential therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom at the fifth position and a methylthio group at the sixth position. Its molecular formula is C₇H₈ClN₃O₂S, with a molecular weight of approximately 203.65 g/mol. It appears as a solid powder, exhibiting slight solubility in water and higher solubility in organic solvents.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antibacterial Properties : The compound has shown antibacterial effects against various strains of bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 50 mg/mL against Escherichia coli and 75 mg/mL against Streptococcus agalactiae in vitro studies .

- Antiproliferative Effects : Studies have indicated that certain derivatives of this compound exhibit antiproliferative activity, suggesting potential applications in cancer therapy .

- Interaction with Nicotinic Acetylcholine Receptors (nAChRs) : Given its structural similarity to neonicotinoids, it may interact with nAChRs, which are crucial in the central nervous system of insects and could have implications for pest control .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods include:

- Pd-Catalyzed Reactions : Utilizing palladium as a catalyst in cross-coupling reactions has been effective in synthesizing this compound with moderate to acceptable yields .

- Steglich Esterification : This method involves the reaction of carboxylic acids with alcohols in the presence of activating agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 5-Chloro-nicotinic acid | C₆H₄ClN₃O₂ | Lacks methylthio group; used as an insecticide. |

| 6-Methylthio-nicotinic acid | C₇H₈N₂O₂S | Similar structure but without chlorine; potential herbicide. |

| 5-Bromo-6-methylthio-nicotinic acid | C₇H₈BrN₂O₂S | Bromine substitution instead of chlorine; studied for similar biological activities. |

The distinct combination of chlorine and methylthio groups in this compound may confer unique biological activities compared to its analogs.

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various compounds, this compound was tested against clinically isolated strains of E. coli. The results indicated significant bacteriostatic activity, reinforcing its potential as an antibacterial agent .

Case Study 2: Antiproliferative Activity

Another investigation focused on the antiproliferative effects of this compound on cancer cell lines. The findings suggested that derivatives of this compound inhibited cell growth effectively, indicating potential for further development in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.